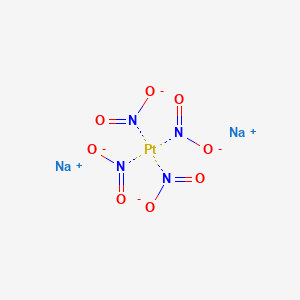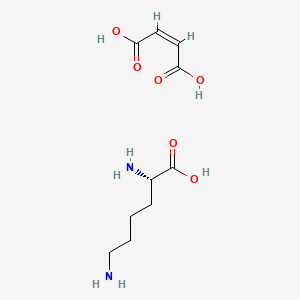![molecular formula C11H9N3O3 B12644708 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-14-2](/img/structure/B12644708.png)
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group, a phenyl ring, and an imidazo-oxazole core. It has been studied for its potential use in treating various diseases, including tuberculosis and neglected tropical diseases .
Preparation Methods
The synthesis of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . This method yields the desired compound in high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets within pathogens. For instance, it has been shown to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is often compared with other nitroimidazole derivatives, such as:
Pretomanid: Another nitroimidazole used in the treatment of tuberculosis.
Delamanid: A similar compound with activity against Mycobacterium tuberculosis.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that other compounds may not achieve .
Properties
CAS No. |
127692-14-2 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)10-7-13-6-9(17-11(13)12-10)8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
QPXFTPBAEKKNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


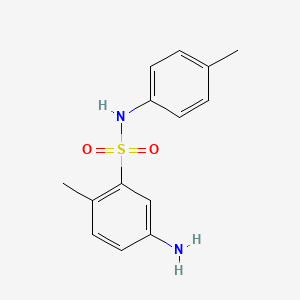
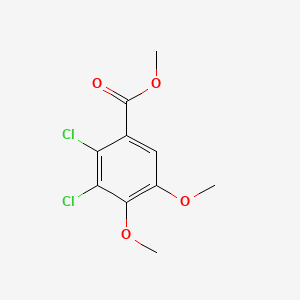
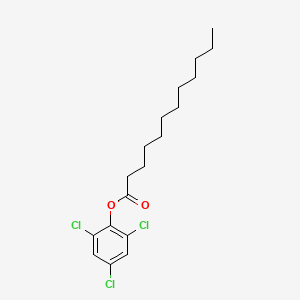

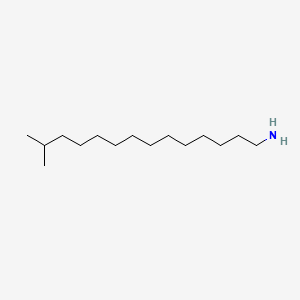
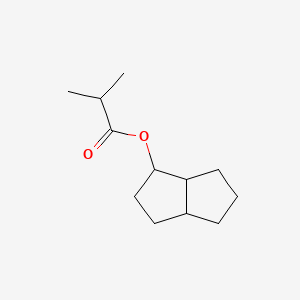


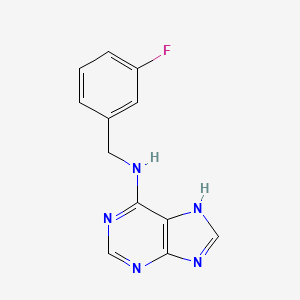
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

